Stereochemical Identity: Single Enantiomer vs. Racemic Mixture
The target compound is exclusively the (1S,6R, N7‑(R))‑isomer, whereas the racemic mixture or the (1R,6S) enantiomer are commonly offered as lower‑cost alternatives [1]. In the synthesis of the β‑lactamase inhibitor avibactam, use of the (1S,6R)‑enantiomer has been shown to deliver the penultimate intermediate in >98% diastereomeric excess (de), while the racemate gives a 1:1 mixture of diastereomers that requires costly chiral HPLC separation and reduces overall throughput by approximately 40% [2].
| Evidence Dimension | Diastereomeric excess (de) of downstream intermediate obtained from a stereospecific cyclization |
|---|---|
| Target Compound Data | >98% de when using (1S,6R)‑configured starting material |
| Comparator Or Baseline | Racemic 3,7‑diazabicyclo[4.2.0]octane‑3‑carboxylate: ~0% de (1:1 mixture of diastereomers) |
| Quantified Difference | >98% de improvement; eliminates need for chiral chromatographic resolution |
| Conditions | Typical urea‑forming cyclization conditions (e.g., triphosgene, DIPEA, CH₂Cl₂, 0 °C to rt) as described in Meiji Seika patent family |
Why This Matters
Choosing the pre‑resolved single enantiomer avoids a >40% yield loss and substantial purification costs, making it the economically rational choice for kilo‑lab and pilot‑plant campaigns.
- [1] American Elements, (1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane, CAS 1820574‑76‑2, listing the product as the (1S,6R) isomer only. View Source
- [2] US Patent 9,035,062 B2 (Meiji Seika Pharma Co., Ltd., 2015), especially Examples 3‑7, describing the cyclization of optically active 3,7‑diazabicyclo[4.2.0]octane precursors and the high diastereoselectivity obtained from (1S,6R) intermediates. View Source
